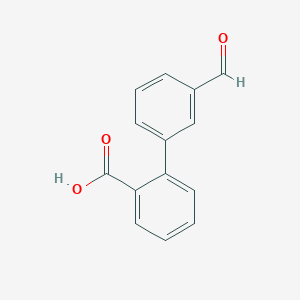

2-(3-formylphenyl)benzoic Acid

Description

Historical Context and Significance of Formyl-Substituted Benzoic Acids and Biphenyl (B1667301) Derivatives in Chemical Research

The foundational components of 2-(3-formylphenyl)benzoic acid, namely formyl-substituted benzoic acids and biphenyl derivatives, have a rich history and profound significance in chemical research.

Formyl-substituted benzoic acids , such as 2-formylbenzoic acid (also known as phthalaldehydic acid), are recognized as important intermediates in organic synthesis. nih.gov They are aldehydic acids, meaning they possess both an aldehyde and a carboxylic acid functional group. nih.gov This dual reactivity allows them to be used in the creation of a variety of more complex molecules. For instance, 2-formylbenzoic acid is a known metabolite of the antibiotic ampicillin (B1664943) phthalidyl ester. nih.govebi.ac.uk The reactivity of the formyl group can be seen in its ability to be oxidized to a carboxylic acid or reduced to a primary alcohol.

Biphenyl derivatives are a cornerstone in synthetic organic chemistry and are found in numerous medicinally active compounds, pharmaceuticals, and natural products. ajgreenchem.comajgreenchem.com The biphenyl structure, consisting of two connected benzene (B151609) rings, is a key structural element in a wide array of pharmacologically active compounds. arabjchem.orgresearchgate.net These derivatives are crucial intermediates in the production of various drugs, agricultural products, and materials for organic light-emitting diodes (OLEDs). ajgreenchem.comajgreenchem.com The versatility of the biphenyl scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including anti-inflammatory, antihypertensive, and antimicrobial agents. ajgreenchem.comajgreenchem.com The development of palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, has significantly facilitated the synthesis of unsymmetrical biphenyl derivatives, further expanding their utility. ethz.chrsc.org

Rationale for Advanced Research on this compound within Contemporary Chemical Science

The continued investigation into this compound is driven by its potential as a versatile building block in several areas of chemical science. The presence of two distinct and reactive functional groups—the carboxylic acid and the formyl group—on a biphenyl scaffold allows for a wide range of chemical modifications. This dual functionality enables its use in the synthesis of complex organic molecules, polymers, and coordination compounds.

The carboxylic acid moiety can participate in esterification, amidation, and can serve as a coordination site for metal ions in the formation of metal-organic frameworks (MOFs). vulcanchem.com The aldehyde group can undergo nucleophilic addition, condensation reactions, and can be oxidized or reduced to other functional groups. vulcanchem.com This orthogonal reactivity is highly valuable in multi-step synthetic sequences.

Furthermore, the biphenyl core of this compound provides a rigid and tunable platform. The substitution pattern on the biphenyl rings can be modified to fine-tune the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry. For example, derivatives of biphenyl carboxylic acids have been investigated for their potential as anticancer agents. ajgreenchem.com

Scope and Defined Research Objectives for Investigating this compound

The primary research objectives for the study of this compound are centered on leveraging its unique chemical structure for the development of novel compounds and materials. Key areas of investigation include:

Synthesis of Novel Heterocyclic Systems: Utilizing the dual functional groups to construct complex heterocyclic structures, which are prevalent in pharmacologically active compounds. For instance, the formyl and carboxylic acid groups can be used in intramolecular reactions or in multi-component reactions to build fused ring systems.

Development of Functional Materials: Employing this compound as a monomer or cross-linking agent in polymer chemistry to create materials with specific thermal and mechanical properties. vulcanchem.com The biphenyl unit contributes to rigidity and thermal stability in polymer chains.

Creation of Metal-Organic Frameworks (MOFs): Using the carboxylic acid as a linker to connect metal ions or clusters, while the formyl group can be post-synthetically modified to introduce additional functionality within the pores of the MOF. ethz.chvulcanchem.com

Probing Structure-Activity Relationships: Systematically modifying the structure of this compound and evaluating the impact of these changes on the biological activity of its derivatives. This includes synthesizing analogues with different substituents on the biphenyl rings to understand how these modifications influence interactions with biological targets.

Overview of Existing Scholarly Literature Pertaining to this compound and Structurally Related Analogues

Scholarly literature on this compound itself is somewhat specialized, often appearing in the context of its use as an intermediate in more complex syntheses. However, extensive research exists on its structural analogues, providing a strong foundation for understanding its chemical behavior and potential applications.

Research on formyl-substituted benzoic acids has detailed their synthesis and reactivity. For example, 4-formylbenzoic acid has been studied for its role in the formation of coordination polymers and as a precursor in the synthesis of insulin (B600854) analogs. vulcanchem.comnih.gov The electronic effects of the formyl group on the acidity of the benzoic acid have also been examined, showing that the electron-withdrawing nature of the formyl group increases the acidity of the carboxylic acid. libretexts.org

The literature on biphenyl carboxylic acid derivatives is vast, with a significant focus on their pharmacological properties. Many studies have reported the synthesis and biological evaluation of these compounds as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. ajgreenchem.comajgreenchem.com For instance, a library of biphenyl carboxylic acids was synthesized and screened for anticancer activity against breast cancer cell lines. ajgreenchem.com

Structurally related compounds where the formyl and carboxylic acid groups are in different positions on the biphenyl core have also been investigated. For example, 4'-formylbiphenyl-3-carboxylic acid derivatives have been explored as potential leads for diabetic therapy. smolecule.com The synthesis of various isomers, such as 3-(2-formylphenyl)benzoic acid and 4-(3-formylphenyl)benzoic acid, is documented, highlighting the versatility of synthetic methods to access these bifunctional molecules. vulcanchem.comaladdin-e.com

The synthesis of xanthone (B1684191) derivatives from compounds like (3-formylphenyl)boronic acid demonstrates the utility of such formyl-substituted precursors in creating complex, biologically active molecules. jst.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNULJIUYCWDSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401898 | |

| Record name | 2-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100538-35-0 | |

| Record name | 2-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formylphenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 3 Formylphenyl Benzoic Acid

Innovations in the Total Synthesis of 2-(3-formylphenyl)benzoic Acid

The synthesis of this compound, a biphenyl (B1667301) derivative, primarily relies on modern cross-coupling techniques to construct the central carbon-carbon bond between the two aromatic rings. Innovations focus on optimizing these pathways for efficiency, selectivity, and sustainability.

Optimized Reaction Pathways and Stereoselective Approaches to this compound

The core structure of this compound is achiral; therefore, stereoselectivity is not a factor in the synthesis of the parent molecule itself. However, stereoselective considerations become paramount when the compound is used as a starting material for synthesizing chiral molecules. For instance, in syntheses starting from related formyl benzoic acids, the carboxylic acid group can be masked as an oxazoline (B21484) ring to direct subsequent stereoselective reactions rsc.org. This strategy allows for controlled transformations on other parts of the molecule without interference from the acidic proton, representing an optimized pathway that prevents side reactions rsc.org.

Key synthetic strategies for the biphenyl core include:

Cross-Coupling Reactions: The most efficient routes involve palladium-catalyzed cross-coupling of appropriately substituted phenyl precursors vulcanchem.com. A common approach would be the Suzuki coupling of a (3-formylphenyl)boronic acid with a 2-halobenzoic acid derivative (or vice-versa).

Oxidation of Precursors: The formyl group can be introduced at a late stage by the controlled oxidation of a corresponding methyl or hydroxymethyl group vulcanchem.com. For example, starting from 2-(3-methylphenyl)benzoic acid, selective oxidation could yield the target aldehyde.

Hydrolysis of Ester Precursors: The carboxylic acid can be revealed by the hydrolysis of a corresponding ester, such as a methyl or ethyl ester, which is often used as a protecting group during the synthesis vulcanchem.com.

Catalytic Systems for Efficient and Sustainable Production of this compound

The efficient production of this compound is highly dependent on the catalytic system employed, particularly for the crucial C-C bond formation step. Palladium-based catalysts are the most widely used and studied for this purpose.

Palladium-Catalyzed Suzuki Coupling: This reaction is a cornerstone for synthesizing biphenyl compounds. google.com It typically involves the reaction of an organoboron compound (e.g., (3-formylphenyl)boronic acid) with an organohalide (e.g., methyl 2-bromobenzoate) in the presence of a palladium catalyst and a base. google.com Innovations in this area focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings.

| Catalyst System Component | Example | Function | Reference |

| Palladium Source | Palladium(II) acetate, Pd(PPh₃)₄ | Pre-catalyst that forms the active Pd(0) species | google.com |

| Ligand | Triphenylphosphine, Tri-o-tolylphosphine | Stabilizes the Pd catalyst and influences its reactivity and selectivity | google.com |

| Base | Sodium carbonate, Potassium phosphate | Activates the boronic acid and facilitates the transmetalation step | google.com |

| Solvent | Dioxane, Dimethylformamide (DMF), Water | Solubilizes reactants and influences reaction rate | google.com |

Other Catalytic Systems: Research into more sustainable methods has explored the use of other transition metals. Ruthenium and rhodium catalysts have shown promise in related C-H activation and annulation reactions of benzoic acids, which could represent future pathways for the synthesis of such compounds. mdpi.com For instance, ruthenium catalysts can facilitate the oxidative coupling of benzoic acids with alkenes. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The most critical transformation is the palladium-catalyzed Suzuki coupling.

The generally accepted mechanism involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-bromobenzoic acid derivative) to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies also extend to how the functional groups on the reactants influence the reaction. For example, in multicomponent reactions involving similar structures like formylphenyl boronic acids, it has been hypothesized that isocyanides could potentially interact with either the aldehyde or the boronic acid group, leading to different reaction pathways. researchgate.net Such investigations are vital for predicting reactivity and designing novel synthetic applications. researchgate.net

Strategic Functionalization and Derivatization of this compound

The presence of two distinct and reactive functional groups makes this compound a highly valuable intermediate for creating a wide array of derivatives. vulcanchem.com The formyl group and the benzoic acid moiety can often be modified independently, allowing for sequential and controlled chemical transformations. vulcanchem.com

Directed Modifications of the Formyl Group in this compound for Novel Functionalities

The aldehyde (formyl) group is an electrophilic center that can participate in a multitude of chemical reactions to introduce new functionalities.

| Reaction Type | Reagents | Product Type | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Dicarboxylic acid (Isophthalic acid derivative) | vulcanchem.com |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl derivative (Alcohol) | vulcanchem.com |

| Condensation (Imine Formation) | Primary amines (R-NH₂) | Schiff base (Imine) | vulcanchem.comresearchgate.net |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene (Styrene derivative) | vulcanchem.com |

| Aldol Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated carbonyl compound | vulcanchem.com |

| Passerini Reaction | Isocyanide, Carboxylic acid | α-Acyloxy carboxamide | researchgate.net |

| Acetal Formation | Alcohols, Acid catalyst | Acetal (Protected aldehyde) | vulcanchem.com |

These transformations allow for the extension of the molecular framework and the introduction of groups that can participate in further reactions, such as polymerizations or the formation of heterocyclic rings. vulcanchem.com

Chemical Transformations of the Benzoic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle that primarily undergoes nucleophilic acyl substitution and related reactions.

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohols (R-OH), Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC) | Ester | vulcanchem.com |

| Amidation | Amines (R-NH₂), Coupling agents (e.g., HATU, EDCI) | Amide | vulcanchem.comgoogle.com |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Alcohol | vulcanchem.com |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | google.com |

| Decarboxylation | Heat, Catalyst (e.g., copper salts) | Biphenyl derivative (3-formylbiphenyl) | chemcess.com |

| Annulative Coupling | Alkenes, Rhodium or Ruthenium catalyst | Phthalide derivative | mdpi.com |

| Salt Formation | Bases (e.g., NaOH, K₂CO₃) | Carboxylate salt | vulcanchem.com |

Advanced catalytic methods, such as the rhodium-catalyzed annulative coupling with alkenes, provide a direct route to complex heterocyclic structures like phthalides, showcasing modern strategies for derivatizing the benzoic acid moiety. mdpi.com

Diversification Strategies at the Biphenyl Core of this compound

The biphenyl core of this compound is not merely a passive scaffold; it is an active participant in a variety of chemical transformations. Advanced synthetic methodologies, particularly transition-metal-catalyzed C–H activation, offer powerful tools for the selective functionalization of the aromatic rings, enabling the introduction of diverse chemical moieties. These strategies allow for the late-stage modification of the molecule, providing access to a wide array of derivatives with tailored properties.

Palladium-catalyzed reactions are at the forefront of these diversification strategies. rsc.org The inherent reactivity of the C–H bonds on both phenyl rings can be harnessed and directed by specific functional groups within the molecule. The carboxylic acid group, for instance, can act as a directing group to promote functionalization at the ortho position of its own ring. sioc-journal.cnsnnu.edu.cn Similarly, the formyl group, or a derivative thereof like a nitrile, can direct functionalization to other specific sites, including remote meta positions on the adjacent phenyl ring. nih.govrsc.org

Key diversification reactions include:

Olefination : The introduction of alkene groups onto the biphenyl core can be achieved via palladium-catalyzed C–H olefination. By selecting appropriate ligands and conditions, it is possible to direct this reaction to specific C–H bonds. For example, nitrile-directed meta-C–H olefination has been demonstrated on biphenyl systems, a strategy that could be applied to derivatives of this compound. nih.govrsc.org

Halogenation : The selective introduction of halogen atoms (I, Br, Cl) is a valuable transformation, as the resulting halo-derivatives can serve as handles for further cross-coupling reactions. Palladium catalysis, in conjunction with reagents like N-iodosuccinimide (NIS), can facilitate directed C–H iodination. nih.govnih.gov

Arylation : The formation of new carbon-carbon bonds through C–H arylation introduces additional aromatic systems, leading to more complex poly-aromatic structures. This can be accomplished using various arylating agents under palladium catalysis.

Acetoxylation and Amination : The introduction of oxygen and nitrogen functionalities through acetoxylation or amination expands the chemical space of accessible derivatives. These reactions often utilize oxidants to facilitate the C–O or C–N bond formation at the targeted C–H site. nih.govnih.gov

The choice of directing group, catalyst, ligand, and reaction conditions determines the site-selectivity of the functionalization. rsc.org For instance, the use of 2-pyridone ligands in palladium catalysis has been shown to be crucial for promoting the cleavage of remote meta-C–H bonds in biphenyl derivatives. nih.gov These methodologies provide a sophisticated toolkit for precisely modifying the biphenyl core, enabling the synthesis of complex molecules for applications in materials science and medicinal chemistry.

Table 1: Representative C–H Functionalization Strategies for Biphenyl Systems

| Functionalization Type | Catalyst/Reagents | Typical Position | Research Finding |

|---|---|---|---|

| Olefination | Pd(OAc)₂, Ligand (e.g., 2-Pyridone), Oxidant (e.g., AgOAc) | meta | Ligand-promoted reaction enables high meta-selectivity on biphenyl derivatives. nih.gov |

| Iodination | Pd(OAc)₂, N-Iodosuccinimide (NIS) | meta | Nitrile-directed iodination provides a handle for further synthetic transformations. nih.gov |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | meta | Provides access to hydroxylated biphenyl derivatives after hydrolysis. nih.gov |

| Alkynylation | Pd-catalyst, Haloalkynes | meta | Pyrimidine-based directing groups can facilitate meta-selective alkynylation of arenes. rsc.org |

Reaction Kinetics and Thermodynamic Profiles of Synthetic Pathways Involving this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. thieme-connect.com Understanding the kinetics and thermodynamics of these pathways is essential for optimizing reaction conditions and maximizing yields.

Reaction Kinetics

Electronic and Steric Effects : The electronic properties and steric bulk of the substituents on both the organoboron species (e.g., 3-formylphenylboronic acid) and the aryl halide (e.g., a 2-halobenzoic acid derivative) significantly influence reaction kinetics. thieme-connect.comresearchgate.net Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. Conversely, electron-donating groups on the organoboron reagent can facilitate the transmetalation step. Steric hindrance, particularly from substituents at the ortho positions of either coupling partner, can slow down the reaction by impeding the approach to the palladium center. acs.orgnih.gov

Ligand Effects : Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity. wikipedia.org The ligand's steric bulk and electron-donating ability influence the rates of both oxidative addition and reductive elimination. mdpi.com

Side Reactions : Kinetic analysis must also consider competing side reactions. For instance, the hydrolytic deboronation of the organoboron reagent is a common side reaction that consumes the starting material. Studies have shown that substituents can affect the rate of this undesired process; the 2-formyl group, for example, is known to accelerate the rate of hydrolytic deboronation, posing a kinetic challenge to the successful coupling. nih.gov

Kinetic studies, often measuring parameters like Turnover Frequency (TOF), provide quantitative insight into catalyst activity. For example, studies on related Suzuki couplings show how TOF values change with different substrates and reaction conditions. mdpi.com

Table 2: Illustrative Kinetic Parameters in Suzuki-Miyaura Couplings

| Aryl Halide Substrate | Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 3 | 91 | 44 |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 3 | 98 | 67 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | 110 | 3 | 47 | 10 |

Data adapted from studies on fluorinated biphenyl derivatives to illustrate kinetic principles. mdpi.com

Thermodynamic Profiles

The catalytic cycle can be viewed as an energy landscape where the palladium catalyst provides a lower-energy pathway compared to the uncatalyzed reaction.

Oxidative Addition : This initial step, where the aryl halide adds to the Pd(0) center, is often considered thermodynamically uphill (endergonic) but is driven forward by subsequent favorable steps.

Transmetalation : This step involves the transfer of the aryl group from boron to palladium. Mechanistic studies suggest two primary pathways—the "boronate" pathway and the "oxo-palladium" pathway—which have different energy profiles and are influenced by the choice of base and solvent. rsc.org

Reductive Elimination : This is the final, product-forming step where the two coupled aryl groups are eliminated from the palladium center, regenerating the Pd(0) catalyst. This step is typically highly exothermic (large negative ΔH) and irreversible, providing the main thermodynamic driving force for the entire catalytic cycle. mdpi.com

While specific enthalpy (ΔH) and entropy (ΔS) values for the synthesis of this compound are not widely reported, data from related compounds like 2-biphenylcarboxylic acid provide insight into the stability of the core structure. nist.gov The thermal decomposition of biphenyl carboxylic acids has also been studied, revealing pathways such as decarboxylation and cyclization to form fluorenone, which provides information on the relative stability of different bonds within the molecule under thermal stress. acs.org Computational studies, such as Density Functional Theory (DFT), are often employed to model the reaction energy profiles and determine the transition state energies for each step of the catalytic cycle, confirming the thermodynamic feasibility of the proposed mechanisms. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization of 2 3 Formylphenyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 2-(3-formylphenyl)benzoic Acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and conformational preferences.

In a typical ¹H NMR spectrum, the proton of the carboxylic acid (–COOH) would appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to strong deshielding and hydrogen bonding. The aldehyde proton (–CHO) is also highly deshielded and would be observed as a singlet around 10 ppm. The aromatic region would show a complex pattern of multiplets for the seven protons on the two phenyl rings. Protons ortho to the electron-withdrawing carbonyl groups (both aldehyde and carboxylic acid) would resonate at the most downfield positions within the aromatic region (typically 7.8–8.2 ppm), while other aromatic protons would appear at slightly higher fields. chemicalbook.com The n+1 rule helps in interpreting the splitting patterns, where the number of adjacent, non-equivalent protons (n) plus one gives the multiplicity of a signal. chemguide.co.uklibretexts.org

The ¹³C NMR spectrum would display distinct signals for each of the 14 carbon atoms, as the molecule is asymmetric. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing at the lowest field (typically >165 ppm for the acid and >190 ppm for the aldehyde). docbrown.info The five quaternary carbons (including the two carbonyls and the three carbons at the ring junctions and substitutions) would be identifiable by their lack of signal in a DEPT-135 experiment. The remaining nine aromatic CH carbons would appear in the typical aromatic region of 120-140 ppm. docbrown.info Advanced techniques like HSQC would correlate each proton to its directly attached carbon, while HMBC experiments would reveal long-range (2-3 bond) H-C correlations, which are crucial for definitively assigning the connectivity between the two phenyl rings and the positions of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds like benzoic acid and aromatic aldehydes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl Proton (-COO H) | >10 (broad singlet) | - | Highly dependent on solvent and concentration. |

| Aldehyde Proton (-CH O) | ~10.0 (singlet) | - | Characteristic chemical shift for aromatic aldehydes. |

| Aromatic Protons (Ar-H) | 7.4 - 8.2 (multiplets) | - | Protons ortho to carbonyl groups are the most downfield. |

| Carboxyl Carbon (-C OOH) | - | ~168-173 | The exact shift is influenced by intramolecular interactions. docbrown.info |

| Aldehyde Carbon (-C HO) | - | ~190-195 | Typical range for an aromatic aldehyde carbon. |

| Aromatic Carbons (Ar-C) | - | ~125-145 | Five signals would correspond to quaternary carbons. docbrown.info |

Single-Crystal X-ray Diffraction Analysis of this compound, its Co-crystals, and Metal Complexes

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. For this compound, SCXRD would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature.

A primary structural motif expected in the crystal lattice of this compound is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.org This is a very common and stable arrangement for carboxylic acids. nih.gov The analysis would provide the exact geometry of this hydrogen bond (O–H···O distance and angle). nih.gov

The formation of co-crystals and metal complexes can significantly alter the molecular conformation and crystal packing. Co-crystallization with other molecules, such as pyridine (B92270) derivatives, can lead to the formation of different hydrogen bonding patterns, for instance, between the carboxylic acid and a nitrogen atom of the co-former. nsf.govdergipark.org.trdntb.gov.ua Metal complexes, formed by coordinating the carboxylate group to a metal center, would exhibit entirely new supramolecular architectures, often as coordination polymers or discrete multinuclear complexes. tubitak.gov.tr SCXRD analysis of these derivatives is crucial for understanding the principles of molecular recognition and for designing new materials with specific solid-state properties. mdpi.commdpi.commdpi.com

Table 2: Typical Crystallographic Parameters for Benzoic Acid Derivatives and Co-crystals Data compiled from studies on benzoic acid and its derivatives.

| Parameter | Typical Value / Observation | Reference |

| Crystal System | Monoclinic, Orthorhombic | nih.govmdpi.com |

| Space Group | P2₁/c, P2₁/n, C2/c | dntb.gov.uamdpi.com |

| Hydrogen Bonding | Centrosymmetric R²₂(8) dimer motif for acids | iaea.orgnih.gov |

| O-H···O distance | ~2.6 - 2.7 Å | nih.gov |

| C=O (acid) bond length | ~1.26 Å | iaea.org |

| C-O (acid) bond length | ~1.27 Å | iaea.org |

| Dihedral Angle (inter-ring) | Variable, typically 30-60° in related biphenyls | nih.gov |

Advanced Mass Spectrometry Techniques for Identification of this compound Metabolites, Adducts, and Degradation Products

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying the parent compound and its transformation products in complex matrices. nih.govijper.org For this compound, with a chemical formula of C₁₄H₁₀O₃, the expected exact mass of the molecular ion [M-H]⁻ in negative ion mode would be approximately 225.05 m/z.

Fragmentation analysis (MS/MS) is key to structural elucidation. The fragmentation pattern would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for related structures include:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO (28 Da): From the aldehyde group.

Loss of CHO (29 Da): From the formyl group.

Loss of COOH (45 Da): From the carboxyl group.

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids. vulcanchem.com

This technique is invaluable for studying the biotransformation and degradation of the compound. Potential metabolic pathways could involve the oxidation of the aldehyde to a dicarboxylic acid or its reduction to a hydroxymethyl group. nih.gov Degradation studies, such as forced degradation under acidic, basic, or oxidative conditions, can identify liable parts of the molecule. nih.gov For instance, benzoic acid itself can undergo decarboxylation under high-temperature conditions to form benzene (B151609). nih.gov LC-MS/MS methods allow for the separation and identification of these various products, providing insight into the compound's stability and metabolic fate. mdpi.comusgs.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z (Negative Mode) | Identity / Proposed Loss | Reference for Pathway |

| [M-H]⁻ | 225.05 | Molecular Ion | vulcanchem.com |

| [M-H-CO]⁻ | 197.06 | Loss of carbon monoxide from aldehyde | vulcanchem.com |

| [M-H-H₂O]⁻ | 207.04 | Loss of water from carboxylic acid | - |

| [M-H-CO₂]⁻ | 181.06 | Decarboxylation of the carboxylic acid | vulcanchem.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies of this compound

For this compound, the spectra would be dominated by vibrations of the carboxyl and aldehyde groups.

O-H Stretch: A very broad and intense band in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. mdpi.com

C-H Stretch: The aldehyde C-H stretch usually appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹. mdpi.com

C=O Stretch: This is one of the most informative regions. The C=O stretch of the carboxylic acid in a dimer is typically found around 1700-1720 cm⁻¹. The aldehyde C=O stretch appears at a similar frequency, often around 1690-1710 cm⁻¹. The exact positions can be influenced by conjugation and intermolecular interactions. mdpi.comliverpool.ac.uk

C=C Stretch: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1610 cm⁻¹ region. up.ac.za

O-H Bend and C-O Stretch: These vibrations are coupled and appear in the fingerprint region between 1440 cm⁻¹ and 1200 cm⁻¹. liverpool.ac.uk

Comparing the spectra of the monomer (in a very dilute solution) versus the solid state can provide information on the strength and nature of hydrogen bonding. The red shift (lowering of frequency) of the C=O stretching vibration is a clear indicator of hydrogen bond formation. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for benzoic acid and aromatic aldehydes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch (H-bonded) | FTIR | 2500 - 3300 (very broad) | Characteristic of carboxylic acid dimers. mdpi.com |

| Aromatic C-H stretch | FTIR/Raman | 3000 - 3100 | - |

| Aldehyde C-H stretch | FTIR | ~2850, ~2750 | Often appears as a Fermi resonance doublet. |

| C=O stretch (acid dimer) | FTIR/Raman | ~1710 | Strong in IR. Position shifts with H-bonding. nih.gov |

| C=O stretch (aldehyde) | FTIR/Raman | ~1700 | Strong in IR. Position affected by conjugation. |

| Aromatic C=C stretch | FTIR/Raman | 1450 - 1610 | Multiple bands expected. up.ac.za |

| C-O stretch / O-H bend | FTIR | 1200 - 1440 | Coupled vibrations, strong in IR. liverpool.ac.uk |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment of Chiral Derivatives of this compound

This compound itself is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). mgcub.ac.in These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light and are exclusively used for the analysis of chiral substances. mgcub.ac.inscispace.com

However, these techniques would become essential for the stereochemical analysis of chiral derivatives of this compound. Chirality could be introduced into the molecule in several ways, for example:

Asymmetric reduction of the formyl group to a secondary alcohol, creating a chiral benzylic alcohol center.

Introduction of a chiral substituent onto one of the aromatic rings.

Formation of a complex with a chiral ligand or metal center. mdpi.com

If a chiral derivative were synthesized, its CD spectrum would show characteristic positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of its chromophores (the aromatic rings and carbonyl groups). nih.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R/S) of the stereocenter(s). rsc.org By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is possible to assign the absolute stereochemistry of the molecule. mdpi.com ORD, which measures the change in optical rotation with wavelength, provides complementary information and is particularly useful for analyzing chiral molecules that lack strong chromophores for CD. nih.gov

Computational and Theoretical Studies on 2 3 Formylphenyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 2-(3-formylphenyl)benzoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of this compound. These calculations provide insights into the electron distribution, orbital energies, and various reactivity parameters.

Electronic Structure and Molecular Electrostatic Potential (MEP): The optimized molecular geometry and electronic structure are the starting points for more complex calculations. Analysis of the Molecular Electrostatic Potential (MEP) map is crucial for identifying the reactive sites of the molecule. The MEP illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) concentrated around the electronegative oxygen atoms of the carboxyl and formyl groups, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (blue regions) would be located around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor. niscpr.res.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. niscpr.res.in In a related benzoic acid derivative, the HOMO and LUMO energies were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in Similar calculations for this compound would elucidate its electronic stability.

Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. Studies on similar aromatic acids have utilized these descriptors to understand their properties. youtube.comresearchgate.net

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis, Tautomerism, and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational landscape, potential tautomeric forms, and interactions with other molecules.

Tautomerism: An important structural aspect of ortho-formyl benzoic acids is the potential for ring-chain tautomerism, where the open-chain aldehyde-acid form exists in equilibrium with a cyclic lactol (or hydroxyphthalide) form. psu.edu In the case of 2-formylbenzoic acid, it can exist in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. psu.edu While this compound has its formyl group in the meta position on the second ring, intramolecular cyclization is not possible. However, the study of tautomerism in related systems, such as keto-enol tautomerism, is a common application of computational chemistry. numberanalytics.commdpi.commdpi.com For this compound, computational studies would confirm the stability of the open-chain form and explore the energy barriers to any potential intermolecularly-driven tautomeric transformations.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in condensed phases (liquids or solids). rsc.orgunimi.it For carboxylic acids like this compound, the most significant intermolecular interaction is the formation of hydrogen-bonded dimers through their carboxyl groups. whiterose.ac.uknih.gov MD simulations can characterize the strength and dynamics of these hydrogen bonds. nih.gov Furthermore, simulations can reveal other interactions, such as π-π stacking between the aromatic rings, which can influence crystal packing and solubility. whiterose.ac.ukresearchgate.net Analysis of radial distribution functions from MD trajectories can provide quantitative data on the distances and arrangements of neighboring molecules. researchgate.net

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States Involving this compound

DFT is a workhorse of computational chemistry for elucidating the mechanisms of chemical reactions. It allows for the mapping of reaction pathways, the identification of intermediates, and the calculation of the structures and energies of transition states. youtube.com

For this compound, DFT could be used to investigate a variety of reactions involving either the carboxylic acid or the aldehyde functional group.

Reaction Pathway Modeling: DFT calculations can model the entire energy profile of a reaction, from reactants to products, through the transition state. This provides crucial information on activation energies (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpies (whether the reaction releases or consumes energy). dur.ac.uknih.gov For example, DFT studies on the reaction of benzoic acid with atmospheric radicals have determined the activation barriers for different reaction pathways, such as addition to the ring or hydrogen abstraction. nih.gov Similarly, the mechanism of amide formation from benzoic acid has been computationally explored, identifying key transition states and intermediates. dur.ac.uk

Transition State Analysis: A key strength of DFT is its ability to locate and characterize the geometry of transition states. acs.org For a reaction involving this compound, such as its oxidation or reduction, DFT could pinpoint the precise atomic arrangement at the peak of the reaction energy barrier. Frequency calculations are then used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These studies can help distinguish between competing reaction mechanisms, such as Hydrogen Atom Transfer (HAT) versus Proton-Coupled Electron Transfer (PCET). buketov.edu.kz

| Reaction | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| OH Radical Addition to C2 | 13.43 | 4.41 (Endothermic) |

| OH Radical Addition to C3 | 12.05 | 3.87 (Endothermic) |

| OH Radical Addition to C4 | 12.59 | 4.97 (Endothermic) |

Note: This data is for the parent compound Benzoic Acid and serves as an illustration of the types of results obtained from DFT studies on reaction mechanisms.

Prediction of Spectroscopic Properties of this compound Using Advanced Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental data and assigning spectral features to specific molecular structures. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. msu.edu Predicting ¹H and ¹³C NMR chemical shifts is a routine application of quantum chemical calculations, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comripublication.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. escholarship.org These predicted spectra can be compared with experimental results to confirm structural assignments, especially for complex aromatic systems where signals may overlap. ipb.pt Computational analysis is also crucial for studying conformational effects on NMR parameters. escholarship.org

Vibrational Spectroscopy (IR and Raman): The prediction of infrared (IR) and Raman spectra is another key application. nih.gov After optimizing the molecular geometry, frequency calculations yield the vibrational modes of the molecule. Each mode's frequency and intensity (IR) or scattering activity (Raman) can be computed. niscpr.res.inyoutube.com For this compound, this would allow for the precise assignment of key vibrational bands, such as the C=O stretches of the aldehyde and carboxylic acid, the O-H stretch, and the various C-H and C-C vibrations of the aromatic rings. Comparing the computed spectrum with the experimental one helps validate the calculated structure and provides a deeper understanding of the molecule's vibrational properties. youtube.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic rings and n → π* transitions involving the carbonyl groups. spectroscopyonline.com These predictions are useful for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. ripublication.com

Research Applications of 2 3 Formylphenyl Benzoic Acid in Organic and Supramolecular Chemistry

2-(3-formylphenyl)benzoic Acid as a Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of novel ligands for metal-catalyzed reactions. The aldehyde can be readily transformed into a variety of coordinating groups, while the carboxylic acid can anchor the ligand to a metal center or a solid support.

Design and Synthesis of Chiral Ligands Based on the this compound Scaffold

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce specific enantiomers of a chiral product. mdpi.com The formyl group of this compound is a key feature for introducing chirality. Through condensation reactions with chiral amines or amino alcohols, a chiral Schiff base (imine) can be formed. This reaction converts the pro-chiral starting material into a chiral ligand framework. The resulting ligand can coordinate to a transition metal through the carboxylate group and the nitrogen or oxygen atoms of the newly formed chiral moiety.

The design of these ligands can be systematically varied to tune the steric and electronic environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. oup.comsnnu.edu.cn For instance, reacting this compound with different chiral amino alcohols would generate a library of ligands with distinct chiral pockets.

Table 1: Potential Chiral Ligands Derived from this compound This table is illustrative and shows potential transformations.

| Chiral Reagent | Resulting Ligand Type | Potential Metal Coordination Sites |

|---|---|---|

| (1R,2S)-1-Amino-2-indanol | Chiral Schiff Base / Amino Alcohol | Carboxylate (O,O), Imine (N), Hydroxyl (O) |

| (S)-(-)-2-Amino-1-propanol | Chiral Schiff Base / Amino Alcohol | Carboxylate (O,O), Imine (N), Hydroxyl (O) |

| (R)-(+)-1-Phenylethylamine | Chiral Schiff Base | Carboxylate (O,O), Imine (N) |

Application in Asymmetric Synthesis and Stereoselective Transformations Catalyzed by Metal Complexes of this compound

Metal complexes incorporating chiral ligands derived from this compound have significant potential in a variety of asymmetric transformations. Once the chiral ligand is coordinated to a suitable metal center (e.g., Palladium, Rhodium, Iridium, Copper), the resulting complex can act as a catalyst. chemrxiv.org The pre-designed chiral environment of the ligand directs the approach of the substrates to the metal center, favoring the formation of one enantiomer over the other. mdpi.com

Potential applications for such catalysts include:

Asymmetric Hydrogenation: Reduction of prochiral ketones, olefins, or imines to chiral alcohols, alkanes, or amines. oup.com

Asymmetric C-H Functionalization: The enantioselective activation and functionalization of C-H bonds is a powerful strategy for creating complex molecules. snnu.edu.cn

Asymmetric Aldol and Michael Additions: Formation of carbon-carbon bonds with high stereocontrol.

Enantioselective Alkylation: The addition of alkyl groups to aldehydes or other electrophiles. acs.org

The specific reaction and its efficiency would depend on the choice of metal, the structure of the chiral auxiliary, and the reaction conditions.

Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. ossila.com The unique properties of this compound—a rigid biphenyl (B1667301) structure, a carboxylate group for linking, and a reactive formyl group—make it an excellent candidate for building functional MOFs.

Rational Design and Synthesis of MOFs Utilizing this compound as a Building Block or Linker

In the construction of a MOF, the this compound molecule would act as a linker, with its carboxylate group coordinating to the metal centers (nodes) to form the extended framework. The biphenyl unit provides rigidity and defines the pore size, while the formyl group projects into the pores of the resulting material. The meta-substitution pattern of the formyl group imparts a bent or "V-shape" to the linker, which can be used to direct the formation of specific network topologies that might not be accessible with linear linkers.

The synthesis would typically involve a solvothermal reaction between a metal salt (e.g., zinc, copper, or zirconium salts) and the this compound linker. acs.orgnih.gov The resulting MOF would possess a crystalline structure with pores decorated with reactive aldehyde functionalities.

Pore Engineering and Functionalization of MOFs Containing this compound

The true potential of using this compound as a linker lies in the ability to perform post-synthetic modification (PSM). PSM is a technique where the chemical functionality of a pre-formed MOF is altered through covalent reactions, without disrupting the framework's integrity. kcl.ac.ukresearchgate.net The pendant aldehyde groups within the MOF's pores are ideal targets for a wide range of chemical transformations. google.com

This allows for the precise engineering of the pore environment to tailor the MOF for specific applications. nih.gov For example, the aldehyde can be:

Reduced to a hydroxyl group, creating a more hydrophilic pore surface.

Oxidized to a carboxylic acid group, introducing acidic sites or stronger metal-binding sites.

Reacted with amines to form imines (Schiff bases), thereby introducing new functional groups, chirality, or catalytic sites. acs.org

Used in Knoevenagel or Wittig reactions to graft larger, more complex molecules onto the pore walls.

This ability to fine-tune the chemical environment inside the pores is critical for applications in selective gas storage, separation, and heterogeneous catalysis. researchgate.net

Table 2: Examples of Post-Synthetic Modification (PSM) on an Aldehyde-Functionalized MOF This table illustrates potential PSM reactions on the formyl group of a MOF built with this compound.

| PSM Reaction | Reagent | Resulting Pore Functionality | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | Ethylenediamine | Covalently linked amine groups | CO₂ Capture, Base Catalysis |

| Schiff Base Condensation | Chiral Amino Alcohol | Chiral centers | Asymmetric Catalysis |

| Reduction | Sodium Borohydride (B1222165) | Hydroxyl groups (-CH₂OH) | Enhanced hydrophilicity, Sorption |

| Knoevenagel Condensation | Malononitrile | Cyano-olefin groups | Sensor development, Further functionalization |

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. numberanalytics.com this compound possesses multiple sites capable of engaging in these interactions, making it a versatile building block for designing complex supramolecular assemblies. nih.gov

The primary interaction is the strong and directional hydrogen bonding of the carboxylic acid group, which readily forms a robust head-to-head dimer with another acid molecule. rsc.orgrsc.org This interaction can be the basis for forming one-dimensional chains or more complex two-dimensional networks. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structure. researchgate.net

Furthermore, the principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, can be explored. mdpi.com MOFs constructed from this compound (as described in section 5.2) can act as hosts. The pore size and chemical functionality can be precisely tuned through post-synthetic modification to achieve selective binding of specific guest molecules. ccspublishing.org.cnacs.org For example, converting the aldehyde to a different functional group could create a binding site tailored for a particular pollutant, drug molecule, or chemical substrate. The interaction between the host MOF and the guest molecule can be driven by hydrogen bonding, π-π interactions, or van der Waals forces. rsc.org

Table 3: Potential Host-Guest Interactions with a MOF Derived from this compound This table provides hypothetical examples of guest molecules and the interactions that would govern their binding within a functionalized MOF host.

| Host MOF Functionality (Post-PSM) | Potential Guest Molecule | Primary Host-Guest Interaction(s) |

|---|---|---|

| Aldehyde (unmodified) | Aromatic amines (e.g., Aniline) | Hydrogen bonding (CHO···H₂N), π-π stacking |

| Hydroxyl (-CH₂OH) | Water, Short-chain alcohols | Hydrogen bonding |

| Imine-Thiol (-CH=N-R-SH) | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Coordination bonding (S-Metal) |

Self-Assembly Behavior and Molecular Recognition Properties of this compound Based Systems

The self-assembly of biphenyl carboxylic acids is a well-established field driven by a combination of directed, non-covalent interactions. The primary and most predictable interaction is the formation of robust hydrogen bonds between carboxylic acid moieties. This typically results in the creation of head-to-head dimers, which then serve as fundamental building blocks for more complex, higher-order supramolecular structures. acs.orgiucr.org

In the case of this compound, the carboxylic acid group would be expected to form the primary hydrogen-bonded dimer. The formyl group, with its significant dipole moment and potential for weaker C-H···O hydrogen bonds, would then play a crucial role in dictating the secondary packing of these dimers. This specific molecular recognition could guide the assembly into unique morphologies, distinct from those of simpler biphenyl carboxylic acids. The aldehyde functionality also opens the door to dynamic covalent chemistry, where reversible imine bond formation could be used to create more elaborate and stimulus-responsive self-assembled systems.

Table 1: Interactions and Resulting Supramolecular Structures in Biphenyl Carboxylic Acid Analogs

| Compound Family | Primary Interactions | Secondary Interactions / Influences | Resulting Supramolecular Structure |

|---|---|---|---|

| 4-Biphenyl Carboxylic Acids | O-H···O hydrogen bonding (dimerization) acs.orgacs.org | Terminal group H-bonding (e.g., hydroxyls), twisted dimer conformation acs.org | Helical suprastructures, ordered smectic phases acs.org |

| Biphenyl-3,3',5,5'-tetracarboxylic Acid | O-H···O hydrogen bonding researchgate.net | π-stacking, solvent co-adsorption researchgate.net | Bilayers, monolayers, Kagomé structures (with guest) researchgate.net |

| Azo Biphenyl Urea Derivatives | N-H···O hydrogen bonding researchgate.net | Solvent polarity, π-stacking researchgate.net | Sheet-like morphologies researchgate.net |

Investigation of Host-Guest Interactions and Inclusion Complex Formation with this compound

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, can be realized in systems involving this compound in several ways. While classic inclusion within a pre-formed cavity like a cyclodextrin (B1172386) is not documented for this specific molecule, its analogs demonstrate the capacity for forming host-guest complexes through self-assembly.

One prominent example is the self-assembly of biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) at a liquid-solid interface. The hydrogen-bonded network of BPTC forms a stable Kagomé structure that acts as a host for the guest molecule coronene. researchgate.net This demonstrates that self-assembled networks of biphenyl carboxylic acids can create defined cavities capable of molecular recognition and guest inclusion. Similarly, certain chiral biphenyl dicarboxylic acids have been shown to form cyclic, hydrogen-bonded tetramers in solution, which can be considered a self-assembled molecular capsule where the internal space could potentially host a small guest. researchgate.net

For this compound, two main scenarios for host-guest chemistry can be envisioned:

The Molecule as a Guest: The relatively compact and rigid structure of this compound makes it a suitable candidate for encapsulation within larger molecular hosts such as calixarenes, cucurbiturils, or metal-organic frameworks. The aromatic rings could engage in π-π stacking within a host's cavity, while the polar functional groups could provide specific hydrogen bonding or dipole interactions to enhance binding selectivity.

Self-Assembled Structures as Hosts: Following the examples of its analogs, self-assembled structures of this compound dimers could create porous networks. researchgate.net These networks could exhibit selective binding and inclusion of small solvent molecules or other complementary guests. The formyl groups lining the pores or cavities would impart specific chemical functionality, potentially allowing for the selective recognition of guests based on size, shape, and chemical complementarity.

Table 2: Host-Guest Systems Involving Biphenyl Carboxylic Acid Derivatives

| Host System | Guest Molecule(s) | Key Interactions | Type of Complex |

|---|---|---|---|

| Self-assembled Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) network researchgate.net | Coronene (COR) researchgate.net | Hydrogen bonding (host-host), π-stacking (host-guest) researchgate.net | 2D Co-crystal on a surface researchgate.net |

| S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid researchgate.net | Self-inclusion | O-H···O hydrogen bonding researchgate.net | Supramolecular cyclic tetramer researchgate.net |

Advanced Research Applications of 2 3 Formylphenyl Benzoic Acid in Materials Science and Sensor Technology

Incorporation of 2-(3-formylphenyl)benzoic Acid into Polymer Architectures

The dual functionality of this compound makes it a valuable monomer and modifying agent in polymer chemistry. The carboxylic acid group can participate in traditional polymerization reactions, such as polyesterification and polyamidation, while the formyl group offers a site for subsequent chemical transformations.

Development of Novel Functional Polymers Derived from this compound

The direct polycondensation of this compound with various co-monomers, such as diols or diamines, can yield polyesters and polyamides with pendant formyl groups. These aldehyde functionalities distributed along the polymer chain are highly reactive and can be used to tailor the polymer's properties. For instance, aromatic polyamides containing such groups may exhibit enhanced solubility and processability due to the disruption of inter-chain hydrogen bonding by the bulky side groups. ntu.edu.tw The synthesis of aromatic carboxyl functionalized polymers can also be achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP), using an initiator containing a carboxylic acid group. cmu.edu

Aromatic carboxylic acids are widely used in the production of polymers like polyesters and polyamides. numberanalytics.com The incorporation of this compound into these polymer backbones introduces a reactive aldehyde handle for further functionalization.

Below is a table summarizing potential polymer types derived from this compound and their prospective applications.

| Polymer Type | Co-monomer Example | Potential Polymerization Method | Key Feature | Potential Application |

| Polyester | Ethylene Glycol | Polycondensation | Pendant Aldehyde Groups | Functional Coatings, Adhesives |

| Polyamide | Hexamethylenediamine | Polycondensation | Improved Solubility | High-Performance Films, Membranes |

| Polyimide | 4,4'-Oxydianiline | Two-step Polycondensation | Thermal Stability, Chemical Resistance | Advanced Aerospace Materials |

Post-Polymerization Modification Utilizing the Reactive Formyl and Carboxylic Acid Groups of this compound

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. nih.gov The aldehyde and carboxylic acid groups on polymers derived from this compound are excellent candidates for PPM. The aldehyde group can undergo a variety of reactions, including Schiff base formation with primary amines, Wittig reactions, and reductions to form hydroxyl groups. researchgate.netresearchgate.net These reactions allow for the grafting of different functional moieties onto the polymer backbone, thereby altering its physical and chemical properties. For example, the reaction with a chiral amine could introduce chirality to the polymer, while reaction with a fluorescent amine could render the polymer fluorescent.

The versatility of the aldehyde group in PPM has been demonstrated in various polymer systems, where it can be converted to other functional groups under mild conditions. acs.orgrsc.org This approach allows for the creation of a library of functional polymers from a single precursor polymer. nih.gov

Development of Advanced Functional Materials Based on this compound

The unique electronic and structural characteristics of the biphenyl (B1667301) moiety, combined with the reactive functional groups, make this compound a promising building block for advanced functional materials with tailored optical and responsive properties.

Optoelectronic and Photoluminescent Materials Incorporating this compound Subunits

Biphenyl derivatives are known to be excellent candidates for optoelectronic materials due to their conformational flexibility, which allows for the tuning of their electronic properties. researchgate.net The incorporation of this compound into coordination polymers or organic frameworks can lead to materials with interesting photoluminescent properties. acs.orgresearchgate.netrsc.org The extended π-conjugation of the biphenyl system can be further modulated by the electronic nature of the substituents attached to the formyl and carboxyl groups. For instance, the formation of Schiff base derivatives with electron-donating or electron-accepting anilines can create push-pull systems within the material, which are known to enhance fluorescence. tandfonline.comtandfonline.com

Coordination polymers constructed from aromatic dicarboxylic acids have shown strong fluorescence emission in the solid state at room temperature. tandfonline.com The introduction of a formyl group provides an additional site for coordination or further functionalization to tune the luminescent properties.

| Material Type | Potential Synthetic Route | Key Property | Potential Application |

| Coordination Polymer | Solvothermal reaction with metal salts | Tunable Photoluminescence | OLEDs, Light-emitting devices |

| Metal-Organic Framework (MOF) | Hydrothermal synthesis | High Porosity, Luminescence | Chemical Sensing, Gas Storage |

| Conjugated Polymer | Suzuki or Sonogashira cross-coupling | High Charge Carrier Mobility | Organic Solar Cells, Transistors |

Photo-responsive and pH-responsive Materials Derived from this compound

The formyl group of this compound can be converted into a photo-responsive group, such as an azobenzene (B91143) moiety, through a Wittig-type reaction. Polymers incorporating these photo-responsive units can undergo reversible isomerization upon exposure to light of specific wavelengths, leading to changes in their macroscopic properties, such as shape or solubility.

Furthermore, the carboxylic acid group and the potential for forming imine bonds make materials derived from this compound inherently pH-responsive. Benzoic acid derivatives have been used to create pH-responsive actuators. researchgate.net The benzoic imine bond, formed by the reaction of the formyl group with a primary amine, is known to be stable at neutral pH but hydrolyzes under acidic conditions. nih.govacs.org This characteristic can be exploited to design smart materials for drug delivery, where the release of a payload is triggered by the lower pH of a specific biological environment.

This compound in Chemo- and Biosensor Design and Development

The aldehyde functionality of this compound is a key feature for its application in the design of chemosensors. Aldehydes are known to react with various nucleophiles, and this reactivity can be harnessed to create selective sensing platforms. rsc.org For example, the reaction of the formyl group with specific analytes can lead to a change in the optical properties of the molecule, such as color or fluorescence, enabling colorimetric or fluorometric detection. rsc.org

Heterocyclic aldehydes have been successfully used as ion chemosensors, where their interaction with metal ions leads to a detectable optical response. mdpi.com Aldehyde-functionalized carbon dots have also been developed for the ratiometric fluorescence detection of small molecules. researchgate.net By immobilizing this compound or its derivatives onto a solid support, robust and reusable sensor devices can be fabricated. The carboxylic acid group can serve as an anchor for immobilization on various surfaces.

The table below outlines potential chemosensor designs based on this compound.

| Sensor Type | Detection Principle | Target Analyte Example | Potential Signal Change |

| Colorimetric | Schiff base formation | Primary Amines, Hydrazines | Visible Color Change |

| Fluorometric | Analyte-induced fluorescence modulation | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence Quenching or Enhancement |

| Electrochemical | Redox reaction of the aldehyde or its derivative | Neurotransmitters (e.g., Dopamine) | Change in Current or Potential |

Sensing Mechanisms and Selectivity Enhancement Utilizing the Unique Features of this compound

The unique structural characteristics of this compound, namely the presence of a carboxylic acid and an aldehyde group on a biphenyl framework, are pivotal for the development of selective sensing mechanisms. These functional groups can act as recognition sites for a variety of analytes through distinct interaction pathways.

The carboxylic acid group can participate in sensing through several mechanisms. It can form strong hydrogen bonds with target molecules or act as a proton donor or acceptor, leading to detectable changes in the sensor's properties. For instance, the interaction with metal ions can occur through the deprotonated carboxylate group, forming coordination complexes. This interaction can modulate the electronic properties of the biphenyl system, resulting in a change in fluorescence or a colorimetric response. Research on related carboxyl-functionalized biphenyl compounds has demonstrated their efficacy in detecting metal ions like Fe³⁺, Cr³⁺, and Cu²⁺ with high sensitivity and selectivity. nih.govbohrium.com The carboxylic acid moiety is also crucial in the formation of porous materials like metal-organic frameworks (MOFs), where it acts as a linker to connect metal nodes, creating a structure with specific recognition capabilities. tandfonline.comresearchgate.net

The aldehyde group offers a different set of interaction possibilities. It can react with primary amines to form Schiff bases, a reaction that is often accompanied by a distinct optical change, making it a valuable tool for sensing amines and related compounds. This covalent bond formation provides a high degree of selectivity. Furthermore, the aldehyde can participate in condensation reactions, which can be exploited for the synthesis of larger, more complex sensor molecules. acs.org The combination of both the carboxylic acid and aldehyde functionalities in one molecule allows for the design of multi-responsive sensors or materials where one group can be used for analyte recognition while the other is used for immobilization onto a sensor surface or for further structural modifications.

The biphenyl backbone itself plays a crucial role in the sensing mechanism. The rotational freedom between the two phenyl rings can be influenced by analyte binding, leading to changes in the molecule's conformation. These conformational changes can significantly affect the photophysical properties, such as fluorescence intensity and emission wavelength. This principle is the basis for many fluorescent sensors, where the binding of an analyte restricts the intramolecular rotation of the biphenyl unit, resulting in an enhanced fluorescence signal (a "turn-on" response). bohrium.com

Selectivity in sensors derived from this compound can be enhanced by tailoring the molecular structure. For example, introducing additional functional groups to the biphenyl rings can create specific binding pockets for target analytes, thereby improving the sensor's selectivity. The development of molecularly imprinted polymers (MIPs) using derivatives of this compound is another promising approach to achieve high selectivity. nih.gov

Fabrication and Performance Evaluation of Sensor Platforms Incorporating this compound Derivatives

The fabrication of sensor platforms that incorporate this compound or its derivatives involves the immobilization of these molecules onto a solid support or their integration into a bulk material. The choice of fabrication method depends on the type of sensor (e.g., optical, electrochemical) and the desired properties of the sensing platform.

Common fabrication techniques for creating sensor surfaces include:

Self-Assembled Monolayers (SAMs): The carboxylic acid group of this compound can be used to anchor the molecule onto metal oxide surfaces (e.g., indium tin oxide, zinc oxide) or metal surfaces (e.g., gold, silver) that have been appropriately functionalized. This method allows for the creation of highly ordered, single-molecule-thick layers.

Thin-Film Deposition: Thin films of materials containing this compound derivatives can be deposited onto substrates using techniques like spin-coating, drop-casting, or vapor deposition. These films can be polymeric in nature, where the benzoic acid derivative is either a monomer or a dopant.

Electropolymerization: If the this compound is modified with an electroactive group, it can be electropolymerized onto an electrode surface, creating a conductive polymer film that acts as the sensing layer of an electrochemical sensor. bohrium.com

Incorporation into Porous Frameworks: As a bifunctional linker, this compound is a prime candidate for the synthesis of MOFs and covalent organic frameworks (COFs). mdpi.comresearchgate.netrsc.org These crystalline porous materials have a high surface area and tunable pore sizes, making them excellent platforms for selective gas and small molecule sensing. The frameworks can be grown directly on a transducer surface or synthesized as a powder and then deposited.

The performance of sensor platforms based on these materials is evaluated based on several key metrics, which are summarized in the following tables for sensors based on related biphenyl and functionalized aromatic compounds.

Table 1: Performance of Fluorescent Sensors Based on Biphenyl Derivatives for Ion Detection

| Sensor Based On | Analyte | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Dibenzylidenehydrazine-bridged biphenylacrylonitrile | Cu²⁺ | 1.08 x 10⁻⁷ M | Not Specified | bohrium.com |

| 1,10-phenanthroline derivatives | Zn²⁺ | 0.092 µM | Not Specified | bohrium.com |

| Diamino-bridged biphenyl acrylonitrile | Cytosine | 1.02 x 10⁻⁷ M | Not Specified | researchgate.net |

| Pyrene-based sensor | Fe³⁺ | 1.95 nM | Not Specified | acs.org |

Table 2: Performance of Electrochemical Sensors Based on Functionalized Aromatic Compounds

| Sensor Based On | Analyte | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Biphenyl-rGO composite | Amines (TVB-N) | Not Specified | Not Specified | srce.hr |

| Functionalized Fe₃O₄ nanoparticles and graphene oxide | Hydroxylamine | 10.0 nM | 0.05–700.0 μM | frontiersin.org |

| Molecularly imprinted copolymer with Arginine | Chloramphenicol | 1.36 x 10⁻¹³ mol L⁻¹ | 1 x 10⁻¹²–5 x 10⁻⁴ mol L⁻¹ | nih.gov |

| Covalent organic frameworks (TAPB-DMTP-COFs) | Lead | 1.9 nM | 0.0050–2.0 μM | acs.org |

The performance evaluation of these sensors typically involves exposing them to varying concentrations of the target analyte and measuring the change in a specific signal (e.g., fluorescence intensity, current, or voltage). The selectivity is assessed by testing the sensor's response to a range of potential interfering species. Stability and reusability are also critical parameters for practical applications.

Exploratory Investigations of 2 3 Formylphenyl Benzoic Acid in Biological and Medicinal Chemistry Research

Mechanistic Studies of 2-(3-formylphenyl)benzoic Acid Interactions with Defined Biological Targets